

Commercial Sources and Technical Guide for 6-(4-Azidobutanamido)hexanoic Acid

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Compound of Interest

Compound Name: 6-(4-Azidobutanamido)hexanoic acid

Cat. No.: B15543123

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This technical guide provides an in-depth overview of the commercial availability and technical specifications of **6-(4-Azidobutanamido)hexanoic acid**, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its primary commercial source, available quantitative data, and a generalized experimental protocol for its application in PROTAC synthesis.

Commercial Availability

The primary commercial source identified for **6-(4-Azidobutanamido)hexanoic acid** is MedChemExpress. It is offered as a PROTAC linker, specifically used in the synthesis of the p38 α PROTAC degrader, NR-11c.^{[1][2]}

Technical Data

Quantitative data for **6-(4-Azidobutanamido)hexanoic acid**, as offered by MedChemExpress, is summarized in the table below.

Parameter	Value	Source
Product Name	6-(4-Azidobutanamido)hexanoic acid	MedChemExpress
Catalog Number	HY-159800	MedChemExpress
Application	PROTAC Linker	MedChemExpress
Known Synthesis	Component of NR-11c (p38 α PROTAC degrader)	MedChemExpress[1][2]

Note: As of the latest search, a specific CAS number, molecular weight, and purity for this particular product (HY-159800) were not explicitly detailed on the supplier's website. Researchers are advised to contact MedChemExpress directly for a certificate of analysis for the most accurate and up-to-date information.

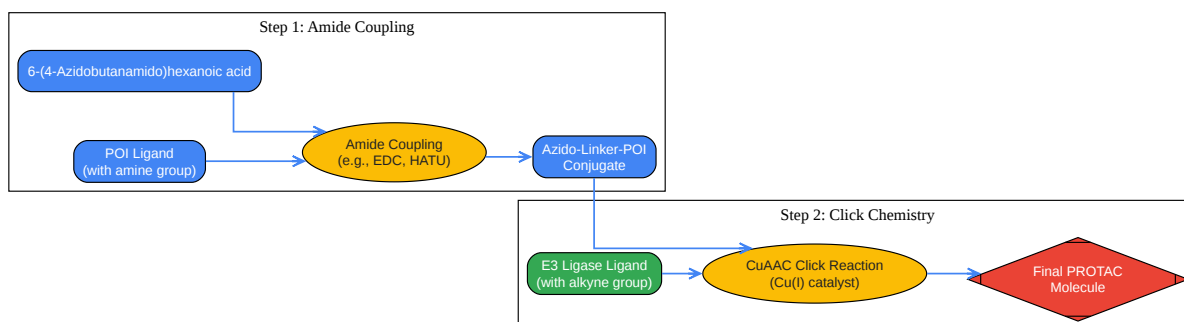
Application in PROTAC Synthesis: A Generalized Protocol

6-(4-Azidobutanamido)hexanoic acid serves as a linker molecule in the modular synthesis of PROTACs. One end of the molecule features a carboxylic acid, which can be coupled to a ligand for a target protein of interest (POI). The other end possesses an azide group, which can be efficiently joined to a ligand for an E3 ubiquitin ligase using "click chemistry."

The azide group on this linker enables a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This type of click chemistry is widely used in PROTAC development due to its reliability, mild reaction conditions, and high yields.[3][4]

Below is a generalized experimental workflow for the synthesis of a PROTAC using an azide-containing linker like **6-(4-Azidobutanamido)hexanoic acid** and an alkyne-modified E3 ligase ligand.

Experimental Workflow: PROTAC Synthesis via Click Chemistry



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Caption: Generalized workflow for PROTAC synthesis.

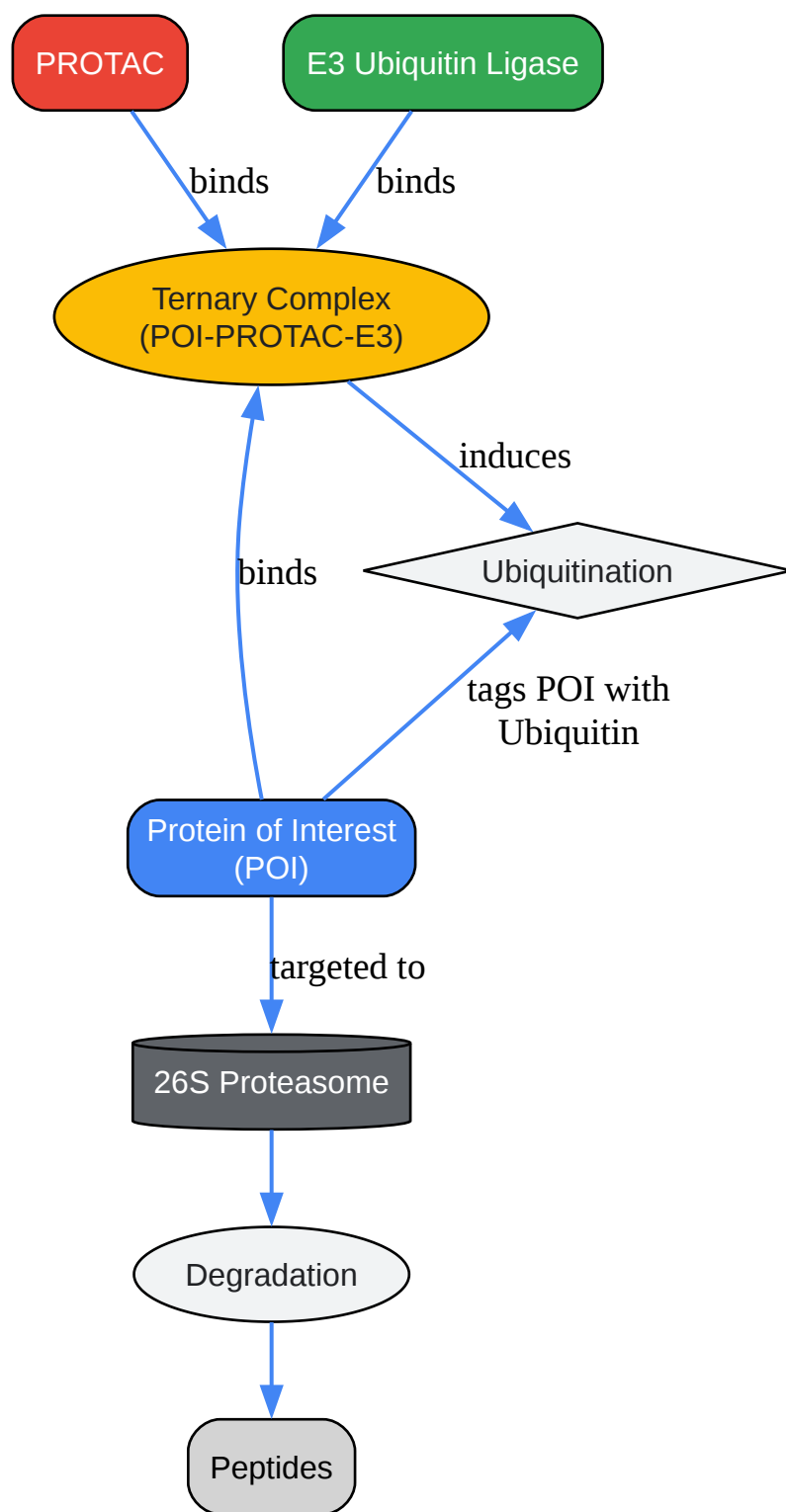
Key Experimental Steps:

- **Amide Coupling:** The carboxylic acid group of **6-(4-Azidobutanamido)hexanoic acid** is activated, typically using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). This activated linker is then reacted with a primary or secondary amine on the protein of interest (POI) ligand to form a stable amide bond. The resulting product is an azido-functionalized POI ligand.
- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** The azido-linker-POI conjugate is then reacted with an E3 ligase ligand that has been previously modified to contain a terminal alkyne group. The "click" reaction is catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.^[5] A stabilizing ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), is often used to improve the efficiency and reliability of

the reaction.^[5] This reaction forms a stable triazole ring, covalently linking the two ligands to yield the final PROTAC molecule.

Signaling Pathway Context

The synthesized PROTAC molecule functions by hijacking the cell's natural protein degradation machinery. The diagram below illustrates the general mechanism of action for a PROTAC.



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Caption: Mechanism of action for a PROTAC molecule.

By facilitating the formation of a ternary complex between the target protein and an E3 ligase, the PROTAC enables the transfer of ubiquitin to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows sub-stoichiometric amounts of the PROTAC to effectively eliminate the target protein population within the cell.

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